Senkyunolide S
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Overview
Description
Senkyunolide S is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide S typically involves the extraction from the rhizomes of Ligusticum chuanxiong. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Senkyunolide S undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted phthalides, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive phthalides.
Biology: Senkyunolide S exhibits anti-inflammatory and antioxidant properties, making it a valuable compound in biological research.
Medicine: It has shown promise in the treatment of cardiovascular and cerebrovascular diseases, as well as in the management of migraines and other neurological disorders.
Industry: this compound is used in the formulation of traditional Chinese medicine products and dietary supplements.
Mechanism of Action
Senkyunolide S exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Cardiovascular Protection: It improves blood circulation and reduces platelet aggregation, thereby protecting against cardiovascular diseases.
Comparison with Similar Compounds
Senkyunolide I: Known for its cardio-cerebral vascular protective effects.
Ligustilide: Exhibits neuroprotective and anti-inflammatory properties.
Sedanolide: Another phthalide with potential therapeutic applications.
Senkyunolide S stands out due to its distinct chemical stability and broader range of biological activities, making it a compound of significant interest in both research and industrial applications.
Properties
IUPAC Name |
(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGANEFDEDYAJS-IFUCJSHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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